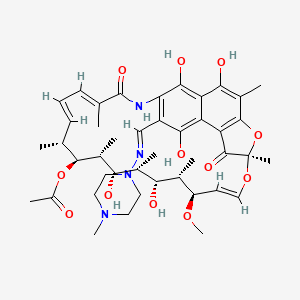

25-Deacetyl-21-Acetyl Rifampicin

Beschreibung

25-Deacetyl-21-Acetyl Rifampicin (CAS: 1416773-22-2) is a structural derivative of the antibiotic rifampicin, characterized by the deacetylation at position 25 and acetylation at position 21 of the parent molecule. This modification alters its pharmacokinetic (PK) and physicochemical properties compared to rifampicin. Its molecular weight is 822.95 g/mol, as reported in impurity catalogs .

Eigenschaften

IUPAC Name |

[(7R,9E,11R,12S,13R,14R,15S,16R,17S,18R,19E,21E)-2,13,15,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)34(49)24(4)35(50)25(5)39(21)58-27(7)48/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23-,24-,25-,29-,34+,35+,39+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPRCJHFVWRAND-GKFDBJHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@H]([C@H]([C@@H]([C@H]([C@@H]([C@H]([C@H]1OC(=O)C)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 25-Deacetyl-21-Acetyl Rifampicin typically involves the modification of rifampicin through specific chemical reactions. One common method is the acetylation of 25-Deacetyl Rifampicin at the 21st position. This process can be carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 25-Deacetyl-21-Acetyl Rifampicin follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been explored to improve efficiency and reduce costs. These methods involve the use of microreactors to carry out the acetylation reactions in a controlled manner, resulting in higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

25-Deacetyl-21-Acetyl Rifampicin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

25-Deacetyl-21-Acetyl Rifampicin has several scientific research applications:

Wirkmechanismus

The mechanism of action of 25-Deacetyl-21-Acetyl Rifampicin is similar to that of rifampicin. It inhibits DNA-dependent RNA polymerase in bacterial cells, thereby suppressing RNA synthesis. This action effectively halts bacterial replication and leads to the death of the bacterial cells . The compound targets the β-subunit of the RNA polymerase enzyme, which is crucial for its function .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons with Similar Compounds

Key Structural Modifications

The table below summarizes structural differences between 25-Deacetyl-21-Acetyl Rifampicin and related rifamycin derivatives:

*Derived from rifampicin-d3 (MW 825.96) ; †Isotopic variant (25-Desacetyl Rifampicin-d4) ; ‡Molecular weight approximated for rifabutin metabolite .

Physicochemical Properties

- LogP and Solubility : The cyclic acetal derivative (CAS 51757-21-2) has a higher LogP (5.39) compared to rifampicin (LogP ~3.5), suggesting increased lipophilicity . Acetylation at C21 in 25-Deacetyl-21-Acetyl Rifampicin may further enhance membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding: The parent rifampicin has 2 hydrogen bond donors and 12 acceptors, while 25-Deacetyl-21-Acetyl Rifampicin retains similar donor capacity but may alter acceptor sites due to acetyl group introduction.

Pharmacokinetic and Metabolic Comparisons

Pharmacokinetic Profiles

- 25-Desacetyl Rifampicin : A primary metabolite of rifampicin, it exhibits 40-50% lower AUC and Cmax than the parent drug due to reduced intestinal absorption and faster clearance .

- 25-O-Desacetylrifabutin : As a rifabutin metabolite, it demonstrates prolonged half-life compared to rifabutin, attributed to slower hepatic metabolism .

- 25-Deacetyl-21-Acetyl Rifampicin: No direct PK data are available, but structural similarities suggest intermediate metabolic stability between rifampicin and 25-desacetyl derivatives.

Metabolic Pathways

- Rifampicin undergoes hepatic deacetylation via esterases to form 25-desacetyl rifampicin, which is less active against Mycobacterium tuberculosis .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.